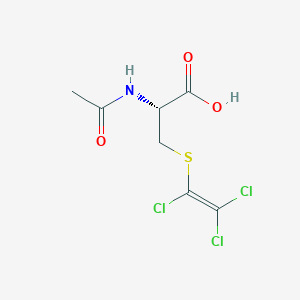

S-Trichlorovinyl-N-acetylcysteine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGLMNHGJFSOCH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149602 | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111348-61-9 | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111348619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(1,2,2-TRICHLOROVINYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKQ3S0EJ8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of S-Trichlorovinyl-N-acetylcysteine Toxicity: A Technical Guide for Researchers

This guide provides an in-depth exploration of the molecular mechanisms underpinning the toxicity of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), a critical metabolite of the widespread environmental contaminant trichloroethylene (TCE). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to elucidate the pathway from metabolic activation to cellular demise, offering both foundational understanding and practical experimental direction.

Introduction: The Significance of TCV-NAC

Trichloroethylene, a volatile organic compound with a history of extensive industrial use, poses significant health risks due to its metabolism into reactive intermediates. One such pathway, glutathione (GSH) conjugation, leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG), which is subsequently metabolized to S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1] The N-acetylation of DCVC results in the formation of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), a mercapturate that is ultimately destined for urinary excretion. However, prior to excretion, TCV-NAC can be deacetylated back to its penultimate toxic precursor, S-Trichlorovinyl-L-cysteine (TCVC), which is a potent nephrotoxicant. This guide focuses on the intricate cascade of events initiated by the bioactivation of TCVC.

Metabolic Bioactivation: The Critical Role of Cysteine S-Conjugate β-Lyase

The toxicity of TCV-NAC is not inherent to the molecule itself but is contingent upon its metabolic activation. The pivotal enzyme in this process is the pyridoxal 5'-phosphate (PLP)-dependent cysteine S-conjugate β-lyase (C-S lyase).[2][3][4][5][6] This enzyme, present in both the cytosol and mitochondria of renal proximal tubule cells, catalyzes a β-elimination reaction.

This enzymatic reaction cleaves the C-S bond of TCVC, generating a highly reactive and unstable thiol, chlorothioketene, along with pyruvate and ammonia. This reactive thiol is the ultimate toxic species responsible for initiating cellular injury. The substrate for this reaction is the deacetylated form of TCV-NAC, highlighting the dynamic interplay between acetylation and deacetylation in modulating toxicity.

Molecular Mechanisms of Toxicity

The generation of the reactive thiol metabolite initiates a cascade of deleterious cellular events, primarily targeting the mitochondria and leading to oxidative stress and programmed cell death.

Covalent Binding to Cellular Macromolecules

The electrophilic nature of the chlorothioketene metabolite makes it highly reactive towards nucleophilic sites on cellular macromolecules, including proteins, lipids, and DNA. The covalent adduction to these molecules disrupts their normal physiological function, leading to enzyme inactivation, impaired membrane integrity, and genotoxicity.

Mitochondrial Dysfunction

Mitochondria are a primary target of TCVC-induced toxicity. The reactive metabolite can covalently bind to mitochondrial proteins, including enzymes of the electron transport chain and tricarboxylic acid (TCA) cycle. This leads to:

-

Inhibition of Cellular Respiration: Disruption of the electron transport chain impairs ATP synthesis, leading to an energy crisis within the cell. Studies on the related compound DCVC have shown a decrease in mitochondrial-dependent basal, ATP-linked, and maximum oxygen consumption rates.[7][8]

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): Damage to the inner mitochondrial membrane leads to a collapse of the proton gradient, a key indicator of mitochondrial dysfunction.[7][8]

-

Increased Mitochondrial Proton Leak: This indicates a loss of coupling between electron transport and ATP synthesis, further compromising cellular energy production.[7][8]

Oxidative Stress

The impairment of mitochondrial function leads to the increased production of reactive oxygen species (ROS), such as superoxide anion and hydrogen peroxide. This occurs due to the incomplete reduction of oxygen by the damaged electron transport chain. The resulting oxidative stress overwhelms the cell's antioxidant defense mechanisms, leading to:

-

Lipid Peroxidation: ROS-mediated damage to cellular membranes, including the mitochondrial and plasma membranes, compromises their integrity and function.

-

Protein Oxidation: Oxidative damage to proteins can lead to their misfolding, aggregation, and loss of function.

-

DNA Damage: ROS can induce single- and double-strand breaks in DNA, contributing to genomic instability and activating cell death pathways.

Induction of Apoptosis and Necrosis

The culmination of mitochondrial dysfunction and oxidative stress is the activation of cell death pathways.

-

Apoptosis: The release of pro-apoptotic factors, such as cytochrome c, from the damaged mitochondria into the cytosol activates the caspase cascade, leading to programmed cell death. Key executioner caspases, such as caspase-3 and caspase-9, are activated in this process.[9][10]

-

Necrosis: At higher concentrations of the toxicant, the cellular damage can be so severe that it overwhelms the apoptotic machinery, leading to uncontrolled cell lysis, or necrosis.[11][12]

Experimental Protocols for Assessing TCV-NAC Toxicity

The following protocols provide a framework for investigating the key events in TCV-NAC-induced cellular toxicity. These are based on established methods used for related vinyl cysteine conjugates and can be adapted for specific cell types or experimental questions.

Cell Culture and Treatment

-

Cell Line: Human kidney proximal tubule cells (e.g., HK-2) are a relevant in vitro model.

-

Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Prepare stock solutions of TCV-NAC in a suitable solvent (e.g., sterile water or PBS). Treat cells with a range of concentrations of TCV-NAC for various time points (e.g., 6, 12, 24 hours) to determine dose- and time-dependent effects.

Assessment of Mitochondrial Function

Protocol: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.

-

TCV-NAC Treatment: Treat cells with the desired concentrations of TCV-NAC for the specified duration.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

-

Seahorse XF Analysis: Load the microplate into the Seahorse XF Analyzer. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Data Analysis: Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

Table 1: Representative Data from a Mitochondrial Stress Test

| Parameter | Control | TCV-NAC (Low Dose) | TCV-NAC (High Dose) |

| Basal Respiration (pmol O2/min) | 100 ± 5 | 85 ± 6 | 60 ± 7 |

| ATP-Linked Respiration (pmol O2/min) | 75 ± 4 | 55 ± 5 | 30 ± 4 |

| Maximal Respiration (pmol O2/min) | 250 ± 15 | 180 ± 12 | 100 ± 10 |

| Proton Leak (pmol O2/min) | 25 ± 2 | 30 ± 3 | 30 ± 4 |

Measurement of Oxidative Stress

Protocol: Detection of Intracellular ROS using DCFDA

-

Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with TCV-NAC as described above.

-

DCFDA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in PBS and incubate for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Assessment of Apoptosis

Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Culture and Treatment: Culture and treat cells with TCV-NAC in 6-well plates.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

The mechanism of S-Trichlorovinyl-N-acetylcysteine toxicity is a multi-step process initiated by metabolic activation via cysteine S-conjugate β-lyase, leading to the formation of a reactive thiol. This metabolite instigates cellular damage primarily through covalent binding to macromolecules and induction of severe mitochondrial dysfunction. The subsequent increase in oxidative stress and disruption of cellular energy homeostasis culminates in apoptosis and necrosis.

Further research should focus on identifying the specific protein targets of the reactive thiol metabolite to better understand the precise molecular events leading to cellular dysfunction. Additionally, exploring the potential of antioxidants and specific mitochondrial-protective agents to mitigate TCV-NAC-induced toxicity could provide valuable insights for developing therapeutic strategies against trichloroethylene-induced nephrotoxicity. A deeper understanding of the regulatory mechanisms of cysteine S-conjugate β-lyase could also offer novel avenues for intervention.

References

-

Lash, L. H., et al. (2000). Metabolism and Toxicity of Trichloroethylene and S-(1,2-Dichlorovinyl)-L-Cysteine in Freshly Isolated Human Proximal Tubular Cells. Toxicological Sciences, 54(2), 422-431. [Link]

-

Elkin, E. R., et al. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology, 427, 152283. [Link]

-

Ripp, S. L., et al. (1997). Oxidation of cysteine S-conjugates by rabbit liver microsomes and cDNA-expressed flavin-containing monooxygenases: studies with S-(1,2-dichlorovinyl)-L-cysteine, S-(1,2,2-trichlorovinyl)-L-cysteine, S-allyl-L-cysteine, and S-benzyl-L-cysteine. Molecular Pharmacology, 51(3), 507-515. [Link]

-

Elkin, E. R., et al. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology, 427, 152283. [Link]

-

Loch-Caruso, R., et al. (2020). Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization. Chemical Research in Toxicology, 33(4), 986-996. [Link]

-

Adikwu, E., et al. (2023). Acyclovir-induced Nephrotoxicity: Protective Potential of N-acetylcysteine. Journal of Experimental and Basic Medical Sciences, 4(1), 1-7. [Link]

-

Cooper, A. J. L., & Pinto, J. T. (2006). Role of Cysteine S-Conjugate β-Lyases in the Bioactivation of Renal Toxicants. Drug Metabolism Reviews, 38(4), 655-683. [Link]

-

Fishbane, S., & Durham, J. H. (2003). N-acetylcysteine for prevention of radiocontrast induced nephrotoxicity: the importance of dose and route of administration. Kidney International, 64(1), 24-28. [Link]

-

Servais, H., et al. (2008). N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. Journal of the American Society of Nephrology, 19(4), 748-758. [Link]

-

Servais, H., et al. (2008). N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. ResearchGate. [Link]

-

Li, X., et al. (2016). N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. Molecular Medicine Reports, 14(3), 2541-2548. [Link]

-

Adikwu, E., et al. (2025). Acyclovir-induced Nephrotoxicity: Protective Potential of N-acetylcysteine. Journal of Exploratory Research in Pharmacology, 10(1), 21-27. [Link]

-

Cooper, A. J. L., et al. (2011). Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino Acids, 41(1), 7-27. [Link]

-

Ezeriņa, D., et al. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Reports, 22(10), 2697-2706. [Link]

-

Cooper, A. J. L., et al. (2011). Cysteine S-conjugate Beta-lyases: Important Roles in the Metabolism of Naturally Occurring Sulfur and Selenium-containing Compounds, Xenobiotics and Anticancer Agents. National Institute of Justice. [Link]

-

Sadowska, A. M. (2012). N-acetylcysteine mucolysis in the management of chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease, 6(3), 127-135. [Link]

-

Tenorio, M. D. C., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Current Neuropharmacology, 19(8), 1234-1250. [Link]

-

Cooper, A. J. L., et al. (2006). Cysteine S-conjugate β-lyases. ResearchGate. [Link]

-

Zagler, A., et al. (2005). N-Acetylcysteine for the Prevention of Contrast-induced Nephropathy: A Systematic Review and Meta-analysis. The American Journal of Medicine, 118(8), 880-886. [Link]

-

Cummings, B. S., et al. (2001). Role of cysteine S-conjugate beta-lyase in the metabolism of cisplatin. Journal of the American Society of Nephrology, 12(11), 2354-2361. [Link]

-

Lee, Y., et al. (2023). N-Acetylcysteine Suppresses Microglial Inflammation and Induces Mortality Dose-Dependently via Tumor Necrosis Factor-α Signaling. International Journal of Molecular Sciences, 24(4), 3792. [Link]

-

Jaeschke, H., et al. (2014). Experimental models of hepatotoxicity related to acute liver failure. Journal of Clinical and Translational Hepatology, 2(3), 153-161. [Link]

-

Akcay, A., et al. (2009). The effect of N-acetylcysteine on inflammation and oxidative stress in cisplatin-induced nephrotoxicity: a rat model. Renal Failure, 31(5), 392-397. [Link]

-

Lin, T.-H., et al. (2021). N-Acetyl Cysteine Overdose Inducing Hepatic Steatosis and Systemic Inflammation in Both Propacetamol-Induced Hepatotoxic and Normal Mice. International Journal of Molecular Sciences, 22(6), 2933. [Link]

-

Li, X., et al. (2016). NAC‑induced apoptosis is mediated by the activation of caspase‑9 and ‑3 in H9c2 cells. ResearchGate. [Link]

-

Wang, Y., et al. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. Toxins, 10(10), 408. [Link]

-

Berk, M. (2016). Glutathione, Oxidative Stress and N-Acetylcysteine (NAC) in Psychiatric Disorders. YouTube. [Link]

-

Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. [Link]

-

Ntamo, Y., et al. (2021). Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. Oxidative Medicine and Cellular Longevity, 2021, 9958340. [Link]

-

Ntamo, Y., et al. (2021). Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. Hindawi. [Link]

-

Synapse. (2024). What is the mechanism of Acetylcysteine? Patsnap Synapse. [Link]

-

Sanchez-Villanueva, J. A., et al. (2023). Effect of N-Acetylcysteine in Mitochondrial Function, Redox Signaling, and Sirtuin 3 Levels in the Heart During Cardiorenal Syndrome Type 4 Development. Antioxidants, 12(2), 269. [Link]

-

Wang, G., et al. (2013). N-Acetylcysteine protects against trichloroethene-mediated autoimmunity by attenuating oxidative stress. Toxicology and Applied Pharmacology, 273(1), 189-195. [Link]

-

Singh, J., et al. (2021). N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy. Biomedicines, 9(12), 1826. [Link]

-

Khayyat, A., et al. (2015). Co-administration of N-Acetylcysteine and Acetaminophen Efficiently Blocks Acetaminophen Toxicity. Drug Development Research, 76(5), 251-258. [Link]

-

Wikipedia. (2024). Acetylcysteine. Wikipedia. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine S-conjugate Beta-lyases: Important Roles in the Metabolism of Naturally Occurring Sulfur and Selenium-containing Compounds, Xenobiotics and Anticancer Agents | National Institute of Justice [nij.ojp.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of cysteine S-conjugate beta-lyase in the metabolism of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Toxicological profile of S-Trichlorovinyl-N-acetylcysteine

An In-Depth Technical Guide to the Toxicological Profile of S-(1,2,2-Trichlorovinyl)-N-acetylcysteine

Introduction

S-(1,2,2-Trichlorovinyl)-N-acetylcysteine (TCV-NAC) is a mercapturic acid metabolite of the industrial solvent and environmental contaminant tetrachloroethylene (PERC). While often considered an end-product of detoxification destined for urinary excretion, TCV-NAC and its metabolic precursors are central to the bioactivation of PERC, leading to significant target organ toxicity. This guide provides a comprehensive overview of the toxicological profile of TCV-NAC, synthesizing current knowledge on its metabolic formation, mechanisms of toxicity, and the experimental methodologies used to elucidate its hazardous properties. It is intended for researchers and professionals in toxicology, pharmacology, and drug development who require a detailed understanding of this critical metabolite.

Part 1: Toxicokinetics and Metabolic Bioactivation

The toxicity of TCV-NAC is inextricably linked to its metabolic pathway, which transforms the relatively inert parent compound, PERC, into highly reactive intermediates. This bioactivation process is a multi-step cascade primarily involving the glutathione conjugation pathway.

The Glutathione Conjugation Pathway

The journey from PERC to TCV-NAC begins in the liver, where PERC is conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). This initial step forms S-(1,2,2-trichlorovinyl)glutathione (TCVG).[1] TCVG is then sequentially metabolized by enzymes in the liver and kidney. Gamma-glutamyltransferase (GGT) and dipeptidases cleave the glutamate and glycine residues, respectively, to yield the cysteine S-conjugate, S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).[1][2]

TCVC is a critical branch-point metabolite. It can be N-acetylated by N-acetyltransferases (NATs) to form the urinary metabolite TCV-NAC.[1] However, TCVC can also be transported into the proximal tubule cells of the kidney, where it undergoes further bioactivation, leading to nephrotoxicity.[3]

Genotoxicity and Carcinogenicity

TCV-NAC and its regioisomers have been identified as both nephrotoxic and mutagenic. [4][5]The formation of reactive electrophiles that can covalently bind to DNA provides a clear mechanism for genotoxicity. Such DNA adducts can lead to mutations if not properly repaired, potentially initiating carcinogenesis.

However, the role of genotoxicity in the renal tumors observed in long-term animal bioassays with PERC is debated. An alternative hypothesis suggests that the primary driver is not a direct genotoxic event but rather chronic cytotoxicity. [6]In this model, sustained exposure to the nephrotoxic metabolites causes ongoing cell death in the proximal tubules. This damage triggers a persistent state of regenerative cell proliferation. Over time, the increased rate of cell division raises the probability of spontaneous mutations occurring and becoming fixed, ultimately leading to tumor formation. A study using the comet assay to assess DNA breakage in rat kidney tubules following exposure to DCVC found only limited evidence of DNA damage, lending support to a non-genotoxic, cytotoxicity-driven mechanism of carcinogenesis. [6]

Part 3: Key Experimental Protocols

Investigating the toxicological profile of TCV-NAC requires a multi-faceted approach using both in vivo and in vitro models. The following protocols outline standard methodologies for assessing key toxicological endpoints.

Protocol: In Vivo Assessment of Nephrotoxicity in Rodents

This protocol is designed to evaluate the nephrotoxic potential of a test compound following systemic administration.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are housed under standard conditions with free access to food and water.

-

Dosing: The test compound (e.g., TCV-NAC or its precursor TCVC) is dissolved in a suitable vehicle (e.g., saline). Animals are administered a single dose via intraperitoneal (i.p.) injection. A control group receives the vehicle only.

-

Sample Collection: At 24 hours post-dosing, animals are anesthetized. Blood is collected via cardiac puncture for serum chemistry analysis. Urine may be collected over the 24-hour period using metabolic cages.

-

Biochemical Analysis: Serum is analyzed for markers of renal function, including Blood Urea Nitrogen (BUN) and creatinine.

-

Histopathology: Following blood collection, animals are euthanized. The kidneys are excised, weighed, and fixed in 10% neutral buffered formalin. Tissues are then processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of renal structures, focusing on the cortex and medulla for signs of tubular necrosis, degeneration, and cast formation.

Protocol: In Vitro Assessment of Mitochondrial Respiration

This protocol uses high-resolution respirometry (e.g., Seahorse XF Analyzer) to assess mitochondrial function in a relevant cell line.

-

Cell Culture: Human kidney proximal tubule cells (e.g., HK-2 line) are seeded into a Seahorse XF cell culture microplate and grown to confluence.

-

Compound Exposure: Cells are treated with various non-lethal concentrations of the test compound (e.g., TCVC) for a defined period (e.g., 6 to 12 hours). [7]3. Mitochondrial Stress Test: After exposure, the culture medium is replaced with assay medium. The Seahorse XF Analyzer performs sequential injections of mitochondrial inhibitors to measure key parameters of respiration:

-

Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration and proton leak.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

-

-

Data Analysis: The oxygen consumption rate (OCR) is measured in real-time. Parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated to provide a comprehensive profile of mitochondrial health.

Conclusion

S-(1,2,2-Trichlorovinyl)-N-acetylcysteine is more than a simple urinary biomarker of tetrachloroethylene exposure; it is a key player in a complex metabolic pathway that leads to significant renal toxicity. Its formation and subsequent deacetylation to TCVC fuel a bioactivation cycle that generates highly reactive electrophiles within the proximal tubules of the kidney. These intermediates inflict cellular damage through covalent binding to macromolecules, with a pronounced impact on mitochondrial function, leading to oxidative stress, energy failure, and ultimately cell death. While the genotoxic potential of these metabolites is established, their role in carcinogenicity may be secondary to chronic cytotoxicity and regenerative proliferation. Understanding the complete toxicological profile of TCV-NAC is essential for accurate risk assessment of tetrachloroethylene exposure and for developing strategies to mitigate its adverse health effects.

References

-

Lash, L. H., et al. (1999). Metabolism and Toxicity of Trichloroethylene and S-(1,2-Dichlorovinyl)-L-Cysteine in Freshly Isolated Human Proximal Tubular Cells. Toxicological Sciences, Oxford Academic. [Link]

-

Birner, G., et al. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Environmental Health Perspectives. [Link]

-

Healy, E. A., et al. (2012). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. Toxicology and Applied Pharmacology. [Link]

-

Birner, G., et al. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure. Environmental Health Perspectives. [Link]

-

Cichocki, J. A., et al. (2020). Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. Toxicological Sciences. [Link]

-

Dekant, W., et al. (1990). Identification of S-1,2,2-trichlorovinyl-N-acetylcysteine as a urinary metabolite of tetrachloroethylene: Bioactivation through glutathione conjugation as a possible explanation of its nephrocarcinogenicity. Chemical Research in Toxicology. [Link]

-

Healy, E. A., et al. (2013). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. Toxicology and Applied Pharmacology. [Link]

-

Clay, P. (2008). Assessment of the genotoxicity of trichloroethylene and its metabolite, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), in the comet assay in rat kidney. Mutagenesis. [Link]

-

Zhou, Y., et al. (2017). Comparative Analysis of Metabolism of Trichloroethylene and Tetrachloroethylene among Mouse Tissues and Strains. Toxicological Sciences. [Link]

-

Lash, L. H., et al. (2000). Metabolism of trichloroethylene. Environmental Health Perspectives. [Link]

-

Elkin, L. A., et al. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology. [Link]

-

Elkin, L. A., et al. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology. [Link]

Sources

- 1. Identification of S‐1,2,2‐trichlorovinyl‐N‐acetylcysteine as a urinary metabolite of tetrachloroethylene: Bioactivation through glutathione conjugation as a possible explanation of its nephrocarcinogenicity | Scilit [scilit.com]

- 2. Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of the genotoxicity of trichloroethylene and its metabolite, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), in the comet assay in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Research applications of S-Trichlorovinyl-N-acetylcysteine in toxicology

An In-Depth Technical Guide to the Toxicological Applications of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC)

Foreword: Situating TCV-NAC in Modern Toxicology

S-Trichlorovinyl-N-acetylcysteine (TCV-NAC) represents more than just a chemical structure; it is a critical piece in the puzzle of understanding the toxicology of tetrachloroethylene (PERC), a widespread industrial solvent and environmental contaminant. While often viewed as a mere urinary metabolite, TCV-NAC lies at a crucial metabolic crossroads, acting as both a stable biomarker of exposure and a precursor to highly reactive species implicated in severe kidney damage. This guide is designed for the hands-on researcher. It moves beyond textbook descriptions to provide a functional, in-depth understanding of TCV-NAC's role in toxicology. We will dissect its metabolic formation, explore the mechanisms of its bioactivation into a potent toxicant, and detail the experimental systems required to rigorously study its effects. The methodologies presented herein are framed not as rigid instructions, but as logical frameworks, empowering you to design, execute, and interpret experiments with scientific integrity and field-proven insight.

Part 1: The Metabolic Journey and Bioactivation of TCV-NAC

A core principle in toxicology is that the parent compound is not always the ultimate culprit. For tetrachloroethylene, its journey through the body's metabolic machinery is what unlocks its nephrotoxic potential. TCV-NAC is a key station on this journey.

Metabolic Formation: From Solvent to Mercapturate

The formation of TCV-NAC is a multi-step process primarily initiated in the liver, involving the glutathione (GSH) conjugation pathway—a minor but toxicologically critical route for PERC metabolism.[1][2]

-

Glutathione Conjugation: The process begins with the enzymatic conjugation of PERC with glutathione, catalyzed by glutathione S-transferases (GSTs), to form S-(1,2,2-trichlorovinyl)glutathione (TCVG).

-

Enzymatic Cleavage: TCVG is then sequentially broken down. First, a γ-glutamyltransferase removes the glutamate residue, followed by a dipeptidase which cleaves the glycine residue.

-

Formation of the Cysteine Conjugate: This enzymatic cascade yields S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), a key nephrotoxic intermediate.[1][3]

-

N-Acetylation: A portion of the TCVC formed undergoes N-acetylation, catalyzed by N-acetyltransferases, to produce the stable, excretable mercapturic acid, S-Trichlorovinyl-N-acetylcysteine (TCV-NAC).[1][4] This metabolite is readily detected in the urine of individuals exposed to PERC.[5]

The Crucial Bioactivation Step: Unleashing the Toxin

The relative stability of TCV-NAC and its precursor TCVC belies their potential for harm. Their toxicity is realized through bioactivation within the kidney into highly reactive electrophiles. Understanding these pathways is paramount, as they explain the compound's target organ specificity.

-

Pathway A: Cysteine Conjugate β-lyase (CCBL) Action: The predominant and best-characterized pathway involves the renal enzyme cysteine conjugate β-lyase.[3] TCVC (either directly transported to the kidney or formed by the deacetylation of TCV-NAC) is cleaved by CCBL to yield ammonia, pyruvate, and a reactive thiol, chlorothioketene, which can damage cellular macromolecules.[6][7]

-

Pathway B: Oxidative Activation: An alternative and highly potent pathway involves the oxidation of the sulfur atom in TCVC by renal enzymes, including flavin-containing monooxygenases (FMOs) and cytochrome P450s (CYPs).[1][8] This creates S-(1,2,2-trichlorovinyl)-L-cysteine sulfoxide (TCVCS), a metabolite shown to be a more powerful nephrotoxicant than its parent TCVC.[8] This sulfoxide is a reactive intermediate that readily modifies cellular structures.

Expertise & Experience Insight: The choice of an in vitro model system is dictated by these pathways. If studying the CCBL pathway, a cell line or tissue preparation with known high β-lyase activity (like primary rat proximal tubule cells) is essential.[2] Conversely, to investigate the oxidative pathway, models expressing relevant FMO and CYP isoforms are required. Human kidney cells are known to possess these enzymes, making them relevant for studying human-specific bioactivation.[9]

Part 2: Toxicological Profile: Nephrotoxicity and Mitochondrial Dysfunction

The bioactivation of TCV-NAC's precursors culminates in a focused assault on the kidney, specifically the proximal tubule cells, due to their high metabolic activity and role in reabsorption.

The Kidney as the Primary Target

Exposure to TCVC, the immediate precursor of TCV-NAC, leads to dose-dependent renal injury. The severity of toxicity is considerably higher for TCVC compared to related compounds like S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of trichloroethylene.[3]

Key Pathological Findings:

-

Acute Tubular Necrosis: The primary lesion observed is the death and sloughing of epithelial cells lining the proximal tubules.[8]

-

Biochemical Indicators: This cellular damage leads to a measurable decline in kidney function, characterized by elevated Blood Urea Nitrogen (BUN) and serum creatinine levels.[10]

-

Interstitial Fibrosis: With subchronic exposure, degenerative changes can progress to scarring of the kidney tissue.[10]

| Parameter | Observation in Animal Models (TCVC/DCVC Exposure) | Significance | Reference(s) |

| Blood Urea Nitrogen (BUN) | Significantly increased | Indicates impaired kidney filtration | [8][10] |

| Serum Creatinine | Significantly increased | Indicates impaired kidney filtration | [11][12] |

| Kidney Weight | Significantly decreased (subchronic) | Suggests tissue loss and atrophy | [10] |

| Histopathology | Tubular necrosis, degeneration, interstitial fibrosis | Direct evidence of cellular and tissue damage | [8][10] |

| Kidney Injury Molecule-1 (KIM-1) | Significantly increased in urine | A sensitive and specific biomarker of proximal tubule injury | [13][14] |

Mechanism of Cellular Injury: A Mitochondrial Focus

The reactive electrophiles generated from TCVC bioactivation are indiscriminate in their targets, but mitochondria are a particularly vulnerable and critical site of damage. The resulting mitochondrial dysfunction is a central event in the ensuing cell death cascade.[15]

-

Targeting Mitochondria: The reactive metabolites readily penetrate the mitochondrial membranes.

-

Depletion of Mitochondrial GSH: They deplete the local stores of glutathione, crippling the organelle's primary antioxidant defense.[16]

-

Increased Oxidative Stress: This leads to a surge in reactive oxygen species (ROS) production.

-

Membrane Potential Collapse: The integrity of the inner mitochondrial membrane is compromised, leading to the dissipation of the mitochondrial membrane potential (ΔΨm).[17]

-

Apoptosis Induction: The damaged mitochondria release pro-apoptotic factors (e.g., cytochrome c) into the cytosol, activating the caspase cascade and executing programmed cell death.

Part 3: Methodologies for Studying TCV-NAC Toxicology

Investigating the toxicology of TCV-NAC requires a multi-faceted approach, combining in vivo models to assess organ-level toxicity with in vitro systems to dissect cellular and molecular mechanisms.

In Vivo Model: Rodent Nephrotoxicity Study

This protocol outlines a foundational study to characterize the nephrotoxic potential of a test compound like TCVC in a rat model.

Trustworthiness Insight: This protocol is self-validating. The inclusion of both biochemical (BUN, creatinine) and histopathological endpoints ensures that functional deficits are correlated with physical tissue damage. The addition of a modern biomarker like KIM-1 provides a sensitive, non-invasive measure that can corroborate the other findings.

Experimental Protocol: Acute Nephrotoxicity Assessment in Rats

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used due to their well-characterized renal physiology. House animals under standard conditions with ad libitum access to food and water.

-

Acclimation: Allow a 1-week acclimation period before the start of the experiment.

-

Grouping: Randomly assign animals to groups (n=6-8 per group):

-

Group 1: Vehicle control (e.g., saline, i.p.)

-

Group 2: TCVC - Low Dose (e.g., 5 mg/kg, i.p.)

-

Group 3: TCVC - High Dose (e.g., 20 mg/kg, i.p.)

-

Group 4: Positive Control - Known nephrotoxicant (e.g., Cisplatin, 7 mg/kg, i.p.)

-

-

Dosing: Administer a single intraperitoneal (i.p.) injection of the respective compound. TCVC is used as it is the direct precursor to the reactive species.

-

Monitoring & Sample Collection:

-

House rats in metabolic cages for 24-hour urine collection post-dosing to measure urinary volume and biomarkers (KIM-1).

-

At 24 or 48 hours post-dosing, anesthetize the animals. Collect blood via cardiac puncture for serum separation.

-

-

Necropsy and Tissue Collection:

-

Euthanize animals via an approved method.

-

Perform necropsy, collect both kidneys, and record their weights.

-

Fix one kidney in 10% neutral buffered formalin for histopathology.

-

Snap-freeze the other kidney in liquid nitrogen for potential molecular analysis.

-

-

Analysis:

-

Serum Biochemistry: Analyze serum for BUN and creatinine levels using standard clinical chemistry analyzers.

-

Urinary Biomarkers: Quantify urinary KIM-1 levels using a commercially available ELISA kit.

-

Histopathology: Process formalin-fixed kidneys, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate slides for evidence of tubular necrosis, protein casts, and other lesions.

-

In Vitro Model: Mechanistic Study in Human Kidney Cells

To probe the mitochondrial mechanism of toxicity, an in vitro model like the human-derived immortalized proximal tubule epithelial cell line (HK-2) is invaluable.[12]

Experimental Protocol: Assessing Mitochondrial Dysfunction in HK-2 Cells

-

Cell Culture: Culture HK-2 cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and EGF, at 37°C in a 5% CO2 atmosphere.

-

Seeding: Seed cells in appropriate plates (e.g., 96-well plates for viability, Seahorse XF plates for metabolic analysis) and allow them to adhere and reach ~80% confluency.

-

Treatment: Expose cells to varying concentrations of the test article (e.g., 0-50 µM TCVCS, the potent reactive metabolite) for relevant time points (e.g., 6, 12, 24 hours). Include a vehicle control group.

-

Mitochondrial Membrane Potential (ΔΨm) Assay:

-

At the end of the treatment period, remove the medium and incubate cells with a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) (e.g., 50 nM for 30 min). TMRE accumulates in active mitochondria with intact membrane potential.

-

Wash cells with PBS.

-

Measure fluorescence using a plate reader (e.g., Ex/Em ~549/575 nm). A decrease in fluorescence indicates dissipation of ΔΨm.

-

-

Oxygen Consumption Rate (OCR) Assay:

-

Use a Seahorse XF Analyzer to perform a "Mito Stress Test."

-

After baseline OCR measurements of treated cells, sequentially inject:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP: An uncoupling agent, to measure maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Analyze the resulting OCR profile to determine basal respiration, ATP production, maximal respiratory capacity, and spare respiratory capacity. A decrease in these parameters indicates mitochondrial dysfunction.[17]

-

Analytical Chemistry: Quantifying TCV-NAC

Accurate quantification of TCV-NAC in biological matrices like urine is essential for its use as a biomarker. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides the required sensitivity and specificity.[18]

| Parameter | Typical Method Specification | Rationale |

| Instrumentation | UPLC/HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) | UPLC provides fast, high-resolution separation. MS/MS allows for highly specific and sensitive quantification using Multiple Reaction Monitoring (MRM). |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and separation for moderately polar compounds like TCV-NAC. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ion mode ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Elutes the analyte from the C18 column. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for UPLC systems, balancing speed and resolution. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | TCV-NAC contains amine groups that are readily protonated. |

| MRM Transitions | Specific precursor ion (M+H)+ to product ion transitions for TCV-NAC and an internal standard. | Provides specificity and quantitative accuracy. |

Part 4: The Paradoxical Role of N-Acetylcysteine (NAC) in Modulating Toxicity

N-acetylcysteine (NAC) is a widely used antioxidant and a clinical antidote for acetaminophen poisoning.[19] Its role in the context of TCV-NAC, however, is complex and potentially paradoxical.

-

NAC as a Protective Agent: In many toxicological models, NAC acts as a cytoprotective agent.[12][20][21] Its mechanisms include:

-

GSH Precursor: NAC is deacetylated in the body to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). By boosting cellular GSH levels, NAC enhances the cell's capacity to neutralize reactive electrophiles and ROS.[22]

-

Direct Scavenger: The sulfhydryl group of NAC can directly scavenge certain reactive oxygen species.[22]

-

-

NAC as a Potential Potentiator of Toxicity: A more nuanced and counterintuitive hypothesis suggests NAC could, under specific circumstances, exacerbate toxicity. Research on the related trichloroethylene metabolite DCVC suggests that providing an excess of NAC might promote the N-acetylation of the cysteine conjugate (e.g., TCVC to TCV-NAC).[23] Since this acetylation is a step in a pathway that can ultimately lead to bioactivation, it raises the possibility that NAC could inadvertently fuel the formation of a precursor to a more toxic species. This remains an area of active investigation.

Experimental Design Insight: When testing NAC as a potential mitigator of TCV-NAC/TCVC toxicity, the experimental design is critical. Co-administering NAC with the toxicant may allow it to act as an antioxidant. However, pre-treating cells or animals with NAC to build up GSH stores before the toxic insult could yield different results.[24] Researchers must be cautious in their interpretation and avoid assuming NAC is always protective without empirical evidence in their specific model system.

Conclusion and Future Directions

S-Trichlorovinyl-N-acetylcysteine is a pivotal metabolite in the study of tetrachloroethylene toxicology. Its applications are twofold: it serves as a reliable urinary biomarker for quantifying human exposure, and its metabolic pathway is central to the mechanism of PERC-induced nephrotoxicity. The bioactivation of its precursor, TCVC, through both β-lyase and oxidative pathways in the kidney generates potent electrophiles that target mitochondria, triggering oxidative stress and apoptotic cell death in proximal tubules.

Future research should focus on several key areas:

-

Human Susceptibility: Investigating genetic polymorphisms in the key bioactivation enzymes (CCBL, FMOs, CYPs) to understand why some individuals may be more susceptible to PERC-induced kidney damage.[2]

-

Refining In Vitro Models: Developing more advanced in vitro models, such as kidney-on-a-chip or 3D organoid cultures, to better recapitulate the complex architecture and function of the human nephron for toxicity testing.[25]

-

Clarifying the NAC Paradox: Conducting definitive studies to clarify the role of exogenous NAC administration on the flux through the TCVC N-acetylation and bioactivation pathways.

By leveraging the methodologies and mechanistic understanding outlined in this guide, researchers can continue to unravel the complex toxicology of TCV-NAC and contribute to more accurate risk assessments for tetrachloroethylene exposure.

References

A comprehensive list of all sources cited within this guide.

-

Shafiee, A., et al. (2009). Toxicity, biomarkers, genotoxicity, and carcinogenicity of trichloroethylene and its metabolites: a review. Journal of Environmental Science and Health, Part C, 27(3), 178-96. [Link]

-

Krause, R. J., et al. (2003). L-cysteine Sulfoxide, a Reactive Metabolite of S-(1,2,2-Trichlorovinyl)-L-cysteine Formed in Rat Liver and Kidney Microsomes, Is a Potent Nephrotoxicant. Toxicological Sciences, 75(2), 373-382. [Link]

-

Elkin, E. R., et al. (2023). N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl). Toxicology and Applied Pharmacology, 474, 116631. [Link]

-

Chiu, W. A., & Ginsberg, G. L. (2011). Issues in the Pharmacokinetics of Trichloroethylene and Its Metabolites. Environmental Health Perspectives, 119(9), 1211-1219. [Link]

-

Bassig, B. A., et al. (2019). Alterations in immune and renal biomarkers among workers occupationally exposed to low levels of trichloroethylene below current regulatory standards. Occupational and Environmental Medicine, 76(6), 385-391. [Link]

-

Bassig, B. A., et al. (2019). Alterations in immune and renal biomarkers among workers occupationally exposed to low levels of trichloroethylene below current regulatory standards. Occupational and Environmental Medicine, 76(6), 385-391. [Link]

-

Elkin, E. R., et al. (2016). Toxicity assessments of selected trichloroethylene and perchloroethylene metabolites in three in vitro human placental models. Reproductive Toxicology, 65, 343-353. [Link]

-

Cichocki, J. A., et al. (2018). Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. Toxicological Sciences, 166(2), 315-327. [Link]

-

Kim, D., et al. (2010). Nephrotoxic Effect of Subchronic Exposure to S-(1,2-dichlorovinyl)-L-cysteine in Mice. Journal of Toxicological Sciences, 35(5), 721-727. [Link]

-

Lash, L. H., et al. (2014). Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity. Mutation Research/Reviews in Mutation Research, 762, 22-36. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Biological fate of trichloroethylene. Environmental Medicine. [Link]

-

Su, G. W., et al. (2021). N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate trichloroethylene reproductive toxicity via metabolism in Wistar rats. Archives of Toxicology, 95(4), 1303-1321. [Link]

-

Trevisan, A., & Pavan, C. (2015). Three common pathways of nephrotoxicity induced by halogenated alkenes. Journal of Xenobiotics, 5(1), 4810. [Link]

-

Barsh, B. S., & Elfarra, A. A. (2011). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. Toxicology and Applied Pharmacology, 250(2), 160-167. [Link]

-

Elkin, E. R., et al. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology, 427, 152283. [Link]

-

ResearchGate. (n.d.). Demographic characteristics and trichloroethylene (TCE) exposure level. [Link]

-

Elkin, E. R., et al. (2019). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts. Toxicology, 427, 152283. [Link]

-

Cooper, G. S., et al. (2014). Human Health Effects of Trichloroethylene: Key Findings and Scientific Issues. Environmental Health Perspectives, 122(4), 324-332. [Link]

-

Dekant, W., et al. (1986). Identification of S-1,2,2-trichlorovinyl-N-acetylcysteine as a urinary metabolite of tetrachloroethylene: Bioactivation through glutathione conjugation as a possible explanation of its nephrocarcinogenicity. Journal of Biochemical Toxicology, 1(2), 57-76. [Link]

-

Wang, G., et al. (2013). N-Acetylcysteine protects against trichloroethene-mediated autoimmunity by attenuating oxidative stress. Toxicology and Applied Pharmacology, 273(1), 189-195. [Link]

-

Lash, L. H., & Anders, M. W. (1986). Bioactivation and cytotoxicity of nephrotoxic S-conjugates. Drug Metabolism and Disposition, 14(5), 559-564. [Link]

-

Birner, G., et al. (1995). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Environmental Health Perspectives, 103(Suppl 5), 71-74. [Link]

-

Atessahin, A., et al. (2003). The effect of N-acetylcysteine on inflammation and oxidative stress in cisplatin-induced nephrotoxicity: a rat model. Journal of Applied Toxicology, 23(3), 151-155. [Link]

-

Adikwu, E., & Kemelayefa, J. (2025). Acyclovir-induced Nephrotoxicity: Protective Potential of N-acetylcysteine. Journal of Experimental and Research in Pharmacology, 10(1), 21-28. [Link]

-

Wu, J., et al. (2020). N-acetylcysteine Ameliorates Vancomycin-induced Nephrotoxicity by Inhibiting Oxidative Stress and Apoptosis in the in vivo and in vitro Models. International Journal of Medical Sciences, 17(11), 1553-1563. [Link]

-

Adikwu, E., & Kemelayefa, J. (2025). Acyclovir-induced Nephrotoxicity: Protective Potential of N-acetylcysteine. Journal of Experimental and Research in Pharmacology, 10(1), 21-28. [Link]

-

Birner, G., et al. (1993). N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure. Archives of Toxicology, 67(4), 241-247. [Link]

-

Kumar, P., et al. (2016). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Journal of Young Pharmacists, 8(3), 221-226. [Link]

-

Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link]

-

ResearchGate. (n.d.). NAC protective effects in kidney damage models in cell lines. [Link]

-

Chen, Y., et al. (2022). N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice. Molecules, 27(19), 6296. [Link]

-

Kar, M., & Das, J. (2013). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. ISRN Analytical Chemistry, 2013, 670960. [Link]

-

Al-Majid, A. M., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights in Analytical Electrochemistry, 6, 1-10. [Link]

-

Ezeriņa, D., et al. (2018). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Molecules, 23(11), 2893. [Link]

-

Jang, D. H., et al. (2013). In vitro study of N-acetylcysteine on coagulation factors in plasma samples from healthy subjects. Journal of Medical Toxicology, 9(1), 31-34. [Link]

-

Kumar, P., et al. (2018). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Journal of Chromatographic Science, 56(6), 517-523. [Link]

-

Valdecantos, P. F., et al. (2021). N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy. Antioxidants, 10(12), 1950. [Link]

-

Li, N., et al. (2016). N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. Molecular Medicine Reports, 14(3), 2355-2362. [Link]

-

Lynch, S., et al. (2019). Stem cell models as an in vitro model for predictive toxicology. Essays in Biochemistry, 63(2), 229-240. [Link]

-

Prescott, L. F. (1991). Use of N-acetylcysteine in clinical toxicology. Clinical Toxicology, 29(3), 337-353. [Link]

-

ResearchGate. (n.d.). The Mouse Liver Slice System as an In Vitro Model for Testing the Protective Effect of N-Acetylcysteine Against Hepatotoxic Agents. [Link]

-

Celestino, M. L. C., et al. (2020). Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles. Animals, 10(11), 2098. [Link]

Sources

- 1. Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three common pathways of nephrotoxicity induced by halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: two novel metabolites of tetrachloroethene in humans after occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity assessments of selected trichloroethylene and perchloroethylene metabolites in three in vitro human placental models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S-(1,2,2-trichlorovinyl)-L-cysteine sulfoxide, a reactive metabolite of S-(1,2,2-Trichlorovinyl)-L-cysteine formed in rat liver and kidney microsomes, is a potent nephrotoxicant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Issues in the Pharmacokinetics of Trichloroethylene and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nephrotoxic effect of subchronic exposure to S-(1,2-dichlorovinyl)-L-cysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of N-acetylcysteine on inflammation and oxidative stress in cisplatin-induced nephrotoxicity: a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-acetylcysteine Ameliorates Vancomycin-induced Nephrotoxicity by Inhibiting Oxidative Stress and Apoptosis in the in vivo and in vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alterations in immune and renal biomarkers among workers occupationally exposed to low levels of trichloroethylene below current regulatory standards - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alterations in immune and renal biomarkers among workers occupationally exposed to low levels of trichloroethylene below current regulatory standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Use of N-acetylcysteine in clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acyclovir-induced Nephrotoxicity: Protective Potential of N-acetylcysteine [xiahepublishing.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate trichloroethylene reproductive toxicity via metabolism in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Stem cell models as an in vitro model for predictive toxicology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-Trichlorovinyl-N-acetylcysteine as a Biomarker for Tetrachloroethylene Exposure

Executive Summary

Tetrachloroethylene (PCE), a prevalent environmental and occupational contaminant, poses significant health risks, including neurotoxicity, liver damage, and potential carcinogenicity, with the kidney being a primary target.[1][2] Accurate assessment of PCE exposure is critical for risk assessment and the implementation of protective measures. While traditional monitoring relies on measuring the parent compound in breath or blood, these methods are often limited by the short half-life of PCE. This guide provides a comprehensive overview of S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), a urinary metabolite of PCE, as a specific and reliable biomarker of exposure. We delve into the metabolic pathways of PCE, focusing on the glutathione (GSH) conjugation route that produces TCV-NAC. Furthermore, we explore the mechanisms of TCV-NAC-induced nephrotoxicity, detail a robust analytical workflow for its quantification in biological matrices, and discuss the interpretation of results for researchers, clinicians, and drug development professionals.

Introduction: The Tetrachloroethylene Challenge

Tetrachloroethylene, also known as perchloroethylene (PCE), is a chlorinated solvent widely used in dry cleaning and industrial metal degreasing.[2] Its persistence in the environment has led to widespread contamination of soil and groundwater, resulting in common exposure for the general population.[2][3]

The primary routes of human exposure are inhalation and ingestion.[4][5] Once absorbed, PCE is distributed throughout the body, accumulating in adipose tissue due to its lipophilic nature.[4] While the majority of absorbed PCE is exhaled unchanged, a small but toxicologically significant fraction is metabolized by the body.[4][6] This metabolic conversion is a double-edged sword: while it facilitates elimination, it also generates reactive intermediates responsible for PCE's adverse health effects, including kidney and liver toxicity.[1][6]

The limitations of measuring PCE directly in blood or exhaled air—namely its rapid elimination—necessitate the use of biomarkers that reflect cumulative or recent exposure more accurately. Urinary metabolites serve as ideal candidates. While trichloroacetic acid (TCA) is a major metabolite, it is not specific to PCE exposure and can result from contact with other chlorinated solvents like trichloroethylene.[6] This underscores the need for a more specific biomarker, a role effectively filled by S-Trichlorovinyl-N-acetylcysteine (TCV-NAC).

The Metabolic Fate of Tetrachloroethylene: A Tale of Two Pathways

The biotransformation of PCE proceeds via two principal, and competitive, metabolic pathways: a high-capacity, low-affinity oxidative pathway mediated by cytochrome P450 (CYP) enzymes, and a low-capacity, high-affinity conjugation pathway with glutathione (GSH).[4][5][7]

-

Cytochrome P450 (CYP) Oxidation: This is the predominant pathway, especially at lower exposure levels, occurring mainly in the liver.[4][5] CYP enzymes, particularly CYP2E1, oxidize PCE to an unstable epoxide, which then rearranges to form trichloroacetyl chloride.[1][2] This intermediate is subsequently hydrolyzed to trichloroacetic acid (TCA), a major urinary metabolite.[1][8] While dominant, this pathway is saturable at higher PCE concentrations.[4][6]

-

Glutathione (GSH) Conjugation: This pathway, though representing a smaller fraction of total PCE metabolism, is critically linked to the compound's nephrotoxicity and carcinogenicity.[7][9] It involves the direct conjugation of PCE with GSH, catalyzed by glutathione S-transferases (GSTs), to form S-(1,2,2-trichlorovinyl)glutathione (TCVG).[7][10][11] This initial step can occur in both the liver and the kidney.[2]

TCVG is then sequentially metabolized, primarily in the kidney, by enzymes of the mercapturic acid pathway. Gamma-glutamyltransferase (GGT) and dipeptidases cleave the glutamate and glycine residues to yield S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).[3][5][12] TCVC is at a critical metabolic crossroads: it can be detoxified via N-acetylation by N-acetyltransferases (NAT) to form the stable, excretable mercapturic acid, S-Trichlorovinyl-N-acetylcysteine (TCV-NAC), or it can be bioactivated into a potent nephrotoxin.[3][12]

The formation of TCV-NAC is a direct and specific consequence of PCE's entry into the GSH conjugation pathway, making its presence and quantity in urine a precise indicator of PCE exposure.[9]

The Double-Edged Sword: TCV-NAC Formation and Nephrotoxicity

While the N-acetylation of TCVC to TCV-NAC represents a detoxification step leading to a stable, excretable biomarker, the precursor TCVC is also a substrate for a bioactivation pathway that is central to PCE-induced kidney damage.[13]

The key enzyme in this toxic pathway is the renal cysteine conjugate β-lyase.[13][14] This enzyme, located in the proximal tubule cells of the kidney, cleaves the C-S bond of TCVC.[7][13] This cleavage generates pyruvate, ammonia, and a highly reactive and unstable thiol, 1,2,2-trichlorovinylthiol. This thiol can spontaneously rearrange to form a thioketene, a potent electrophile.[3]

This reactive intermediate readily binds covalently to cellular macromolecules, including proteins and DNA, leading to:

-

Cellular Dysfunction: Disruption of mitochondrial function and energy production.

-

Oxidative Stress: Depletion of cellular antioxidants and generation of reactive oxygen species.

-

Genotoxicity: Formation of DNA adducts, which can lead to mutations.[10]

This cascade of events results in necrosis of the proximal tubular cells, the hallmark of PCE-induced nephrotoxicity.[14][15] The mutagenic potential of the reactive intermediates also provides a mechanistic basis for the classification of PCE as a probable human carcinogen, with the kidney being a primary target.[2][10] Therefore, the same metabolic pathway that produces the biomarker TCV-NAC is also responsible for generating the ultimate toxicant.

Analytical Methodology: Quantifying TCV-NAC in Urine

The accurate quantification of TCV-NAC in biological matrices, primarily urine, is essential for its use as a biomarker. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[3][16]

4.1. Core Principle

The method involves extracting TCV-NAC from a urine sample, separating it from other urinary components using liquid chromatography, and then detecting and quantifying it using a mass spectrometer. The use of a stable isotope-labeled internal standard (e.g., ¹³C, d₃-TCV-NAC) is crucial for correcting for matrix effects and variations in sample preparation and instrument response, ensuring the highest accuracy.

4.2. Detailed Experimental Protocol: UHPLC-MS/MS Analysis

This protocol provides a validated, step-by-step workflow for the determination of TCV-NAC in human urine.

A. Materials and Reagents

-

TCV-NAC certified reference standard

-

TCV-NAC stable isotope-labeled internal standard (IS)

-

LC-MS grade water, acetonitrile, and formic acid

-

Human urine (blank, for calibration curve and QCs)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

-

Microcentrifuge tubes and autosampler vials

B. Instrumentation

-

UHPLC system capable of binary gradient elution

-

Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

C. Step-by-Step Workflow

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a primary stock solution of TCV-NAC and the IS in a suitable solvent (e.g., methanol).

-

From the primary stock, create a series of working standard solutions by serial dilution.

-

Spike blank human urine with these working standards to create a calibration curve (e.g., 8-10 non-zero points).

-

Prepare QCs at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Rationale: SPE is used to remove interfering matrix components (salts, urea, etc.) and to concentrate the analyte, thereby increasing sensitivity and method robustness.

-

Step 1: Thaw. Bring urine samples, calibrators, and QCs to room temperature. Vortex briefly.

-

Step 2: Aliquot. Transfer 500 µL of each sample into a microcentrifuge tube.

-

Step 3: Add Internal Standard. Add a fixed amount (e.g., 20 µL) of the IS working solution to every tube (except blank matrix). Vortex.

-

Step 4: Condition SPE Cartridge. Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Step 5: Load Sample. Load the prepared urine sample onto the conditioned SPE cartridge.

-

Step 6: Wash. Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water to remove polar interferences.

-

Step 7: Elute. Elute the TCV-NAC and IS from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% formic acid in acetonitrile).

-

Step 8: Evaporate and Reconstitute. Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid). Transfer to an autosampler vial.

-

-

UHPLC-MS/MS Analysis:

-

Rationale: Chromatographic separation prevents co-eluting isomers and matrix components from interfering with the mass spectrometric detection. ESI in negative mode is often preferred for acidic molecules like TCV-NAC.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A typical gradient might run from 5% B to 95% B over 3-5 minutes to ensure sharp peak shapes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both TCV-NAC and its IS to ensure identity confirmation and accurate quantification.

-

Example TCV-NAC transition: m/z 292 -> m/z 163

-

Example IS transition: m/z 296 -> m/z 167

-

-

-

Data Processing and Quantification:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the area ratio against the concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of TCV-NAC in the unknown samples and QCs by interpolating their area ratios from the calibration curve.

-

4.3. Method Validation

For use in clinical or regulatory studies, the analytical method must be fully validated according to established guidelines.[17][18][19] Key validation parameters are summarized below.

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 for the calibration curve. |

| Accuracy | The closeness of the mean test results to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |

| Matrix Effect | The suppression or enhancement of ionization by co-eluting matrix components. | IS-normalized matrix factor should be consistent across lots. |

| Recovery | The extraction efficiency of the analytical process. | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration should remain within ±15% of baseline. |

Table 1: Key Parameters for Biomarker Method Validation.

Data Interpretation and Clinical Significance

The concentration of TCV-NAC in urine is directly related to the extent of PCE exposure. Studies in occupationally exposed workers have shown that urinary TCV-NAC concentrations are proportional to the duration of daily PCE exposure.[9]

-

Unexposed Populations: In individuals without known PCE exposure, TCV-NAC levels are typically undetectable or at very low background levels.

-

Exposed Populations: Workers in dry cleaning facilities or other industries using PCE exhibit significantly elevated urinary TCV-NAC levels.[9] A study of volunteers exposed to controlled concentrations of PCE (10, 20, and 40 ppm for 6 hours) showed a clear dose-dependent increase in the cumulative excretion of TCV-NAC.[20]

The presence of TCV-NAC confirms exposure via a toxicologically relevant pathway. While a definitive threshold for TCV-NAC that predicts the onset of kidney damage has not been established, higher concentrations indicate a greater metabolic flux through the GSH conjugation pathway and, by extension, a greater potential for the formation of reactive, nephrotoxic intermediates. Therefore, monitoring TCV-NAC can be a valuable tool in occupational health settings to identify individuals with high exposure levels and to assess the effectiveness of implemented safety controls.

Conclusion and Future Directions

S-Trichlorovinyl-N-acetylcysteine has emerged as a superior biomarker for tetrachloroethylene exposure, offering high specificity that overcomes the limitations of other metabolites like TCA. Its formation is intrinsically linked to the bioactivation pathway responsible for PCE-induced nephrotoxicity, making it not just a biomarker of exposure, but also one of potential effect. The availability of highly sensitive and robust analytical methods like UHPLC-MS/MS allows for its reliable quantification in urine, providing a powerful tool for epidemiological studies, occupational exposure monitoring, and clinical risk assessment.

Future research should focus on establishing clear dose-response relationships between TCV-NAC levels and early markers of kidney injury (e.g., KIM-1, NGAL). Such studies will help define health-based guidance values for urinary TCV-NAC, transitioning it from a qualitative indicator of a toxic pathway to a quantitative tool for predicting risk and preventing PCE-associated disease.

References

-

National Research Council (US) Committee on Human Health Risks of Trichloroethylene. (2010). Overview of the Toxicokinetics of Tetrachloroethylene. National Academies Press (US). [Link]

-

Public Health England. (2019). Tetrachloroethylene: toxicological overview. GOV.UK. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Biological Fate of Tetrachloroethylene. CDC. [Link]

-

Dekant, W., Vamvakas, S., Koob, M., Köchling, A., Kanhai, W., Müller, D., & Henschler, D. (1990). Bioactivation of tetrachloroethylene. Role of glutathione S-transferase-catalyzed conjugation versus cytochrome P-450-dependent phospholipid alkylation. Drug metabolism and disposition: the biological fate of chemicals, 18(5), 567–572. [Link]

-

Schulte, P. A., & Talaska, G. (1995). Validity criteria for the use of biological markers of exposure to chemical agents in environmental epidemiology. Toxicology, 101(1-2), 73–88. [Link]

-